1-(2-((2,4-Dimethoxyphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide
Description
1-(2-((2,4-Dimethoxyphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide is a piperidine-4-carboxamide derivative characterized by a 2,4-dimethoxyphenyl group linked via an oxoethylamino moiety. Piperidine carboxamides are recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and central nervous system modulation, as highlighted in crystallographic and pharmacological studies of analogous compounds .
Properties
IUPAC Name |
1-[2-(2,4-dimethoxyanilino)-2-oxoethyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c1-22-12-3-4-13(14(9-12)23-2)18-15(20)10-19-7-5-11(6-8-19)16(17)21/h3-4,9,11H,5-8,10H2,1-2H3,(H2,17,21)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTIBNWQPINEZQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2CCC(CC2)C(=O)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((2,4-Dimethoxyphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2,4-dimethoxyaniline with an appropriate acylating agent to form the intermediate 2-(2,4-dimethoxyphenyl)amino-2-oxoethyl compound.
Cyclization: The intermediate is then subjected to cyclization with piperidine-4-carboxylic acid or its derivatives under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-((2,4-Dimethoxyphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring or the phenyl ring, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-((2,4-Dimethoxyphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The table below compares key structural and physicochemical properties of the target compound with its analogues:
*The molecular formula and weight for the target compound are inferred from structural similarity.
Pharmacological Implications
- Functional Group Variations: The thiocarbamoyl group in introduces sulfur, which could alter electronic properties and target binding compared to the oxoethyl group in the target compound . The carboxylic acid hydrochloride in enhances solubility, making it more suitable for intravenous formulations, whereas the carboxamide in the target compound may favor oral bioavailability . The fluorine atom in ’s analogue is associated with increased metabolic stability and prolonged half-life, a feature absent in the target compound .
- The discontinued status of the hydrochloride derivative () may indicate challenges in efficacy or toxicity, underscoring the need for careful optimization of substituents in the target molecule .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
